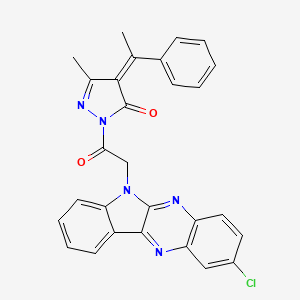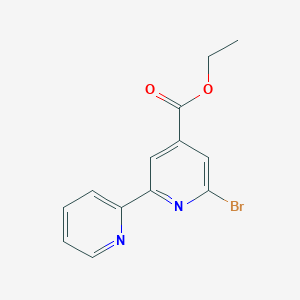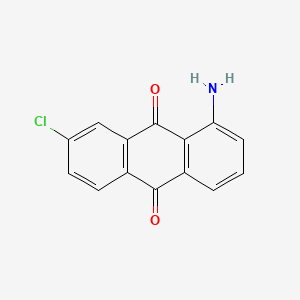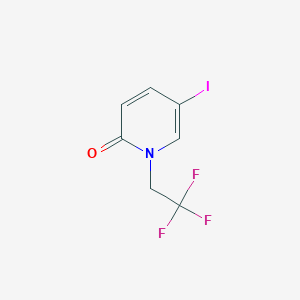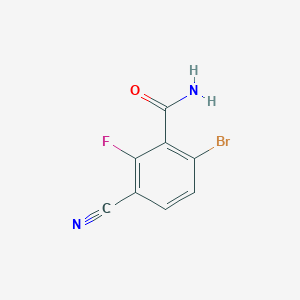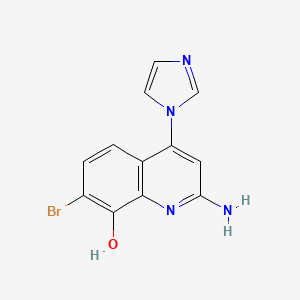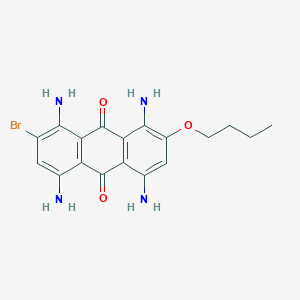
1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a butoxy group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dye production, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. The process generally includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthraquinone core.
Amination: Introduction of amino groups at the 1, 4, 5, and 8 positions.
Butoxylation: Attachment of a butoxy group at the 7-position.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom or butoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized anthraquinone derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific properties.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple functional groups allow it to engage in various chemical interactions, such as hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks the bromine and butoxy groups.
2-Bromoanthraquinone: Contains the bromine atom but lacks the amino and butoxy groups.
7-Butoxyanthraquinone: Contains the butoxy group but lacks the amino and bromine groups.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
88603-37-6 |
|---|---|
分子式 |
C18H19BrN4O3 |
分子量 |
419.3 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-7-butoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-2-3-4-26-10-6-9(21)12-14(16(10)23)18(25)13-11(17(12)24)8(20)5-7(19)15(13)22/h5-6H,2-4,20-23H2,1H3 |
InChIキー |
TVGNXOJNESDKTR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
